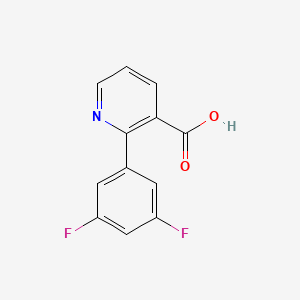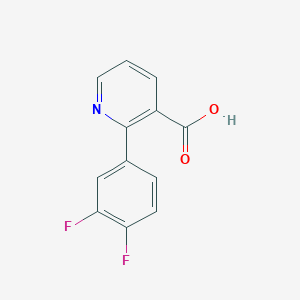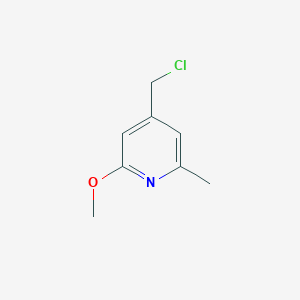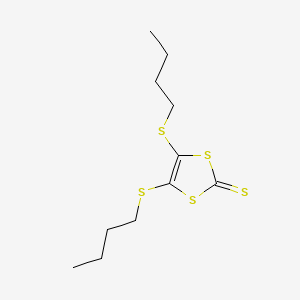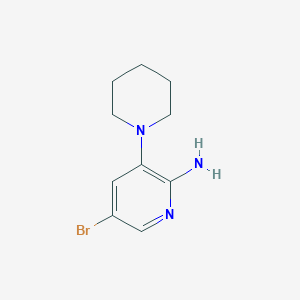
5-Bromo-3-(piperidin-1-yl)pyridin-2-amine
描述
5-Bromo-3-(piperidin-1-yl)pyridin-2-amine: is an organic compound with the molecular formula C10H14BrN3 It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a piperidinyl group at the 3-position
作用机制
Target of Action
The primary target of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by controlling the MAPK/ERK signaling pathway .
Mode of Action
This interaction could lead to changes in the downstream signaling pathways, affecting cell growth and proliferation .
Biochemical Pathways
The compound’s interaction with serine/threonine-protein kinase B-raf affects the MAPK/ERK signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By modulating this pathway, this compound could potentially influence these processes .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with its target and the subsequent changes in the MAPK/ERK signaling pathway . These effects could include changes in cell growth and proliferation, potentially influencing disease progression in conditions where these processes are dysregulated .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine typically involves the bromination of 3-(piperidin-1-yl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can optimize the production process, reducing the risk of side reactions and improving safety.
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions, potentially forming N-oxides, and reduction reactions, which may involve the reduction of the pyridine ring or the piperidinyl group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Coupling Reactions: Formation of biaryl compounds.
科学研究应用
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with transition metals.
Biology and Medicine:
Pharmacological Research: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of compounds with neurological or anti-cancer activity.
Biological Probes: Used as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
相似化合物的比较
- 5-Bromo-2-(piperidin-1-yl)pyridine
- 3-(Piperidin-1-yl)pyridine
- 5-Bromo-3-(morpholin-4-yl)pyridin-2-amine
Comparison:
- 5-Bromo-2-(piperidin-1-yl)pyridine: Similar structure but with the bromine atom at the 2-position, which may alter its reactivity and binding properties.
- 3-(Piperidin-1-yl)pyridine: Lacks the bromine atom, resulting in different chemical reactivity and potentially different biological activity.
- 5-Bromo-3-(morpholin-4-yl)pyridin-2-amine: Contains a morpholine ring instead of a piperidine ring, which can influence its solubility, stability, and interaction with biological targets.
The unique combination of the bromine atom and the piperidinyl group in 5-Bromo-3-(piperidin-1-yl)pyridin-2-amine provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
5-bromo-3-piperidin-1-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-8-6-9(10(12)13-7-8)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKOGRQJSVDDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266170 | |
| Record name | 2-Pyridinamine, 5-bromo-3-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335058-51-9 | |
| Record name | 2-Pyridinamine, 5-bromo-3-(1-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335058-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, 5-bromo-3-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


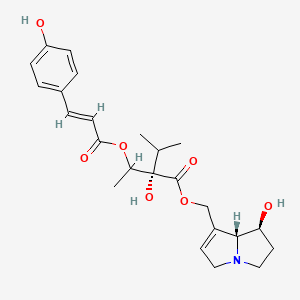
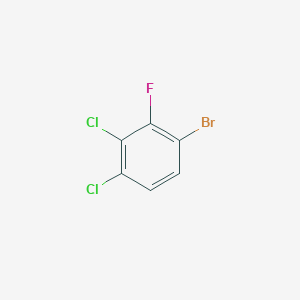
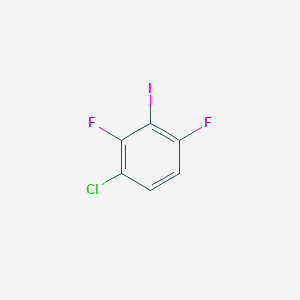
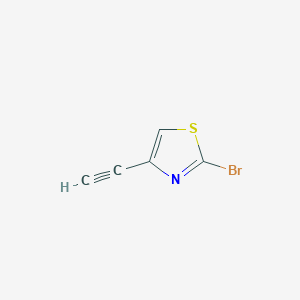
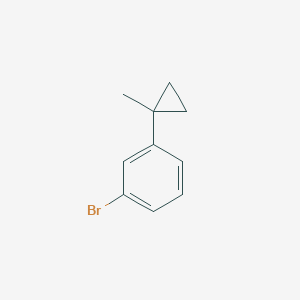
![7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3032184.png)
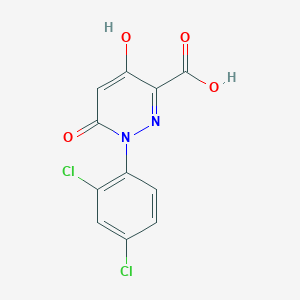
![2-[4-({4-[(5-Cyclopropyl-1H-pyrazol-3-YL)amino]-6-methylpyrimidin-2-YL}amino)phenyl]acetonitrile](/img/structure/B3032188.png)

